molecular formula C13H17NO4S2 B7832675 (3R4S)-3-(BENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(BENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832675
M. Wt: 315.4 g/mol
InChI Key: DUJYQLWSJARCPU-STQMWFEESA-N
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Description

(3R4S)-3-(BENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that belongs to the class of tetrahydrothiophenes. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, substituted with an allyl group and a phenylsulfonyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(BENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Allylation: The allyl group can be introduced through an allylation reaction using allyl bromide and a suitable base.

    Oxidation: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R4S)-3-(BENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfur atom can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The allyl and phenylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted tetrahydrothiophene derivatives.

Scientific Research Applications

(3R4S)-3-(BENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R4S)-3-(BENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins and other biomolecules. The allyl group may also participate in covalent bonding with target molecules, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-N-benzyl-4-(phenylsulfonyl)tetrahydrothiophen-3-amine 1,1-dioxide
  • (3S,4R)-N-(3,4-dimethoxybenzyl)-4-(phenylsulfonyl)tetrahydrothiophen-3-amine 1,1-dioxide
  • (3S,4R)-N-cyclopentyl-4-(phenylsulfonyl)tetrahydrothiophen-3-amine 1,1-dioxide

Uniqueness

The unique combination of the allyl and phenylsulfonyl groups in (3R4S)-3-(BENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE imparts distinct chemical properties that differentiate it from similar compounds. These properties include enhanced reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S,4R)-4-(benzenesulfonyl)-1,1-dioxo-N-prop-2-enylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S2/c1-2-8-14-12-9-19(15,16)10-13(12)20(17,18)11-6-4-3-5-7-11/h2-7,12-14H,1,8-10H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJYQLWSJARCPU-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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